An In-depth Technical Guide to 4-Ethenylthiophene-2-carboxylic Acid: Nomenclature, Synthesis, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-Ethenylthiophene-2-carboxylic Acid: Nomenclature, Synthesis, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-ethenylthiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document will address the nomenclature of this compound, propose plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block for novel therapeutic agents.
Nomenclature: Establishing Clarity - 4-Vinylthiophene-2-carboxylic acid vs. 4-Ethenylthiophene-2-carboxylic acid
In the realm of organic chemistry, precise nomenclature is paramount. The compound is often referred to by two names: 4-vinylthiophene-2-carboxylic acid and 4-ethenylthiophene-2-carboxylic acid. It is crucial to understand that these are synonyms for the same molecule.
The term "vinyl" refers to the functional group -CH=CH₂. While widely used in common nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) recommends the use of "ethenyl" for systematic naming. Therefore, 4-ethenylthiophene-2-carboxylic acid is the preferred IUPAC name for this compound. Throughout this guide, the IUPAC nomenclature will be used.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₆O₂S | Based on the chemical structure. |
| Molecular Weight | 154.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other substituted thiophene carboxylic acids. |
| Melting Point | 130-145 °C | The introduction of the ethenyl group may slightly alter the crystal lattice energy compared to thiophene-2-carboxylic acid (m.p. 125-127 °C). |
| Boiling Point | > 260 °C | Expected to be higher than thiophene-2-carboxylic acid due to increased molecular weight. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | Carboxylic acids generally have limited water solubility which decreases with increasing hydrocarbon content.[1] |
| pKa | ~3.5 | Similar to thiophene-2-carboxylic acid, as the ethenyl group at the 4-position is not expected to have a strong electronic effect on the acidity of the carboxylic acid. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The predicted spectroscopic data for 4-ethenylthiophene-2-carboxylic acid are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethenyl group. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
Table 2: Predicted ¹H NMR Chemical Shifts
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) COOH 12.0 - 13.0 singlet (broad) - H3 (thiophene) 7.8 - 8.0 doublet ~1.5 H5 (thiophene) 7.6 - 7.8 doublet ~1.5 -CH=CH₂ (vinyl Hα) 6.7 - 6.9 doublet of doublets ~17, ~11 -CH=CH₂ (vinyl Hβ, trans) 5.8 - 6.0 doublet ~17 -CH=CH₂ (vinyl Hβ, cis) 5.3 - 5.5 doublet ~11 -
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm) COOH 162 - 165 C2 (thiophene) 140 - 143 C3 (thiophene) 130 - 133 C4 (thiophene) 138 - 141 C5 (thiophene) 127 - 130 -C H=CH₂ (vinyl Cα) 135 - 138 -CH=C H₂ (vinyl Cβ) 115 - 118 -
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
Functional Group Wavenumber (cm⁻¹) Description O-H (carboxylic acid) 2500 - 3300 (broad) Stretching vibration C=O (carboxylic acid) 1680 - 1710 Stretching vibration C=C (alkene) 1620 - 1640 Stretching vibration C-H (alkene) 3010 - 3095 Stretching vibration C-S (thiophene) 600 - 800 Stretching vibration
Proposed Synthetic Strategies
The synthesis of 4-ethenylthiophene-2-carboxylic acid can be approached through several modern organic chemistry methodologies. As no direct synthesis is reported, plausible routes are proposed based on established palladium-catalyzed cross-coupling reactions. A key starting material for these syntheses would be a 4-halothiophene-2-carboxylic acid derivative.
Workflow Diagram: General Synthetic Approach
Caption: A plausible synthetic workflow for 4-ethenylthiophene-2-carboxylic acid.
Detailed Experimental Protocols (Hypothetical)
The following protocols outline potential synthetic procedures. These are generalized and would require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate (Starting Material)
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Reaction Setup: To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling for the Synthesis of Methyl 4-ethenylthiophene-2-carboxylate
The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex.[2][3]
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve methyl 4-bromothiophene-2-carboxylate (1.0 eq), vinyltributyltin (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.
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Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
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Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-ethenylthiophene-2-carboxylate
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a boronic acid or ester with an organic halide.[4]
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Reaction Setup: To a degassed mixture of methyl 4-bromothiophene-2-carboxylate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like cesium carbonate (2.0 eq), add a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-16 hours. Monitor the reaction's progress.
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Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Hydrolysis to 4-Ethenylthiophene-2-carboxylic acid
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Reaction Setup: Dissolve the methyl 4-ethenylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Reaction: Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
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Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-ethenylthiophene-2-carboxylic acid.
Potential Applications in Drug Development
Thiophene-containing molecules are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[5] The thiophene ring is considered a bioisostere of a phenyl ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of a vinyl group provides a reactive handle for further chemical modifications, making 4-ethenylthiophene-2-carboxylic acid a potentially valuable building block in drug discovery.
Signaling Pathways and Logical Relationships
Caption: Drug discovery workflow utilizing 4-ethenylthiophene-2-carboxylic acid.
Derivatives of thiophene-2-carboxylic acid have been investigated for a wide range of biological activities, including:
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Anti-inflammatory agents: Thiophene derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways.
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Antimicrobial agents: Many thiophene-based compounds exhibit antibacterial and antifungal properties.[5]
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Anticancer agents: The thiophene scaffold is present in several anticancer drugs and experimental therapeutics.[6]
The vinyl group on 4-ethenylthiophene-2-carboxylic acid can serve as a point of attachment for various pharmacophores through reactions such as Michael addition, Heck coupling, or polymerization, allowing for the generation of diverse chemical libraries for high-throughput screening.
Conclusion
While specific experimental data on 4-ethenylthiophene-2-carboxylic acid is limited, this guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications. The synonymity with 4-vinylthiophene-2-carboxylic acid is clarified, with a preference for the IUPAC nomenclature. Plausible and robust synthetic routes based on modern cross-coupling methodologies are proposed, offering a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data will aid in its characterization. Given the established importance of the thiophene nucleus in medicinal chemistry, 4-ethenylthiophene-2-carboxylic acid represents a promising and versatile building block for the discovery and development of novel therapeutic agents. Further experimental validation of the predicted properties and synthetic routes is warranted to fully unlock the potential of this compound.
References
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IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]
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- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954, 87(9), 1318-1330.
- Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 1986, 108(11), 3033-3040.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652.
- Molander, G. A.; Figueroa, R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Cross-Coupling Reactions; Topics in Current Chemistry; Miyaura, N., Ed.; Springer, 2002; Vol. 219, pp 1-45.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989, 89(4), 863-927.
- Trost, B. M.; Li, C.-J. Modern Alkenylation. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc., 2002; pp 1669-1691.
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